Product packaging for Ethyl 3-methylthiophene-2-glyoxylate(Cat. No.:CAS No. 32977-83-6)

Ethyl 3-methylthiophene-2-glyoxylate

Cat. No.: B1316965
CAS No.: 32977-83-6
M. Wt: 198.24 g/mol
InChI Key: DVYCFIORSNTJLJ-UHFFFAOYSA-N
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Description

Ethyl 3-methylthiophene-2-glyoxylate is a specialized organic compound that integrates two key functional groups: a thiophene (B33073) ring and a glyoxylate (B1226380) moiety. Its utility in advanced organic synthesis stems from the unique chemical reactivity imparted by this combination.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O3S B1316965 Ethyl 3-methylthiophene-2-glyoxylate CAS No. 32977-83-6

Properties

IUPAC Name

ethyl 2-(3-methylthiophen-2-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3S/c1-3-12-9(11)7(10)8-6(2)4-5-13-8/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVYCFIORSNTJLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(C=CS1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00560477
Record name Ethyl (3-methylthiophen-2-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00560477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32977-83-6
Record name Ethyl (3-methylthiophen-2-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00560477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Transformations and Reactivity of Ethyl 3 Methylthiophene 2 Glyoxylate

Reactivity of the α-Keto Ester Moiety

The α-keto ester moiety is the principal site of chemical reactivity in ethyl 3-methylthiophene-2-glyoxylate. The adjacent carbonyl groups influence each other electronically, enhancing the electrophilicity of the ketonic carbon, making it a prime target for nucleophilic attack.

Ketone Reactivity

The ketone carbonyl group is generally more reactive towards nucleophiles than the ester carbonyl. This selective reactivity allows for a variety of transformations to be carried out specifically at the ketone position.

The selective reduction of the ketone in α-keto esters to afford α-hydroxy esters is a valuable transformation. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) can be employed, often in alcoholic solvents like methanol (B129727) or ethanol (B145695). The reaction conditions are typically mild to favor the reduction of the more reactive ketone over the ester. While specific studies on this compound are not extensively documented, the general principles of α-keto ester reduction can be applied.

For instance, the reduction of α-keto esters is often achieved with high selectivity. The choice of reducing agent and reaction conditions can influence the outcome.

Table 1: Representative Conditions for the Selective Reduction of α-Keto Esters

Reagent Solvent Temperature (°C) Typical Outcome
Sodium Borohydride (NaBH₄) Methanol (MeOH) or Ethanol (EtOH) 0 to 25 Selective reduction of the ketone to a secondary alcohol.
Lithium Borohydride (LiBH₄) Tetrahydrofuran (B95107) (THF) 0 to 25 Can also be used for selective ketone reduction.

It is important to note that the thiophene (B33073) ring can be sensitive to certain reducing conditions, particularly catalytic hydrogenation under forcing conditions, which could lead to ring reduction or desulfurization.

The ketone carbonyl of this compound can react with primary amines to form imines (Schiff bases) and with hydroxylamine (B1172632) to form oximes. These reactions typically proceed under mildly acidic or neutral conditions and involve the nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by dehydration.

The formation of imines and oximes from ketones is a well-established reaction in organic chemistry. researchgate.net The reaction with hydroxylamine, for example, is often carried out using hydroxylamine hydrochloride in the presence of a base like pyridine (B92270) or sodium acetate (B1210297) to liberate the free hydroxylamine. core.ac.uk

Table 2: General Conditions for Imine and Oxime Formation from Ketones

Reagent Product Solvent Catalyst (if any)
Primary Amine (R-NH₂) Imine Ethanol (EtOH) or Methanol (MeOH) Mild Acid (e.g., Acetic Acid)

Grignard reagents (RMgX) are potent nucleophiles that readily add to the ketone carbonyl of α-keto esters. This reaction provides a direct route to tertiary alcohols. The Grignard reagent will preferentially attack the more electrophilic ketone carbonyl over the ester. However, it is crucial to control the stoichiometry of the Grignard reagent, as an excess can potentially react with the ester group as well, leading to a double addition product.

The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF) at low temperatures to control the reactivity. A subsequent acidic workup is required to protonate the resulting alkoxide and afford the tertiary alcohol.

Table 3: General Scheme for Grignard Addition to α-Keto Esters

Grignard Reagent (RMgX) Solvent Temperature (°C) Product (after acidic workup)
Methylmagnesium bromide (CH₃MgBr) Diethyl ether or THF 0 Ethyl 2-hydroxy-3-methyl-2-(3-methylthiophen-2-yl)butanoate

The ketone carbonyl of this compound can be converted into an alkene through various olefination reactions, most notably the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgalfa-chemistry.comwikipedia.org

The Wittig reaction employs a phosphorus ylide (a phosphorane) to replace the carbonyl oxygen with a carbon-carbon double bond. wikipedia.orgmasterorganicchemistry.comlibretexts.org The nature of the substituents on the ylide can influence the stereoselectivity of the resulting alkene.

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. wikipedia.orgalfa-chemistry.comnrochemistry.com This method often provides better yields and easier purification of the alkene product, which is typically the (E)-isomer. wikipedia.orgalfa-chemistry.com

Table 4: Representative Alkenylation Reactions for Ketones

Reaction Reagent Base Solvent Typical Product
Wittig Reaction Alkyltriphenylphosphonium halide n-BuLi, NaH, or NaOMe THF, DMSO Alkene

Deoxofluorination is a process that replaces the oxygen atom of a carbonyl group with two fluorine atoms, yielding a gem-difluoro compound. Reagents such as diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), are commonly used for this transformation. orgsyn.orgenamine.netresearchgate.netsci-hub.sesigmaaldrich.com

Table 5: Common Reagents for Deoxofluorination of Ketones

Reagent Abbreviation Typical Solvent
Diethylaminosulfur trifluoride DAST Dichloromethane (DCM)

Ester Reactivity

The ethyl glyoxylate (B1226380) moiety is a primary site for nucleophilic attack, leading to a variety of transformations typical of esters.

The ester functional group in this compound is susceptible to hydrolysis under both acidic and basic conditions. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water and subsequent elimination of ethanol to yield 3-methylthiophene-2-glyoxylic acid. In contrast, base-catalyzed hydrolysis (saponification) proceeds via direct nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl, forming a tetrahedral intermediate that collapses to expel the ethoxide leaving group, which is then protonated.

Amination of this compound can be achieved by reaction with ammonia (B1221849) or primary or secondary amines. This nucleophilic acyl substitution reaction results in the formation of the corresponding amide, (3-methylthiophene-2-yl)(oxo)acetamide, and ethanol. The reaction is typically driven by the greater nucleophilicity of amines compared to alcohols.

ReactionReagentsProduct
Hydrolysis (Acidic)H3O+3-methylthiophene-2-glyoxylic acid
Hydrolysis (Basic)1. NaOH, H2O 2. H3O+3-methylthiophene-2-glyoxylic acid
AminationNH3(3-methylthiophene-2-yl)(oxo)acetamide

This table represents the expected products based on the general reactivity of esters, as specific experimental data for this compound was not detailed in the reviewed literature.

Transesterification is a process where the ethyl group of the ester is exchanged with another alkyl group from an alcohol. masterorganicchemistry.comresearchgate.net This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com In an acid-catalyzed transesterification, the carbonyl group is protonated, enhancing its electrophilicity for attack by another alcohol (e.g., methanol). masterorganicchemistry.com Subsequent proton transfer and elimination of ethanol yield the new ester (e.g., mthis compound).

Base-catalyzed transesterification involves an alkoxide nucleophile (e.g., methoxide) attacking the ester carbonyl. masterorganicchemistry.com The resulting tetrahedral intermediate then eliminates the original ethoxide group to form the new ester. masterorganicchemistry.com To drive the equilibrium towards the desired product, the reactant alcohol is often used in large excess. researchgate.net

CatalystReactant AlcoholProduct
Acid (e.g., H2SO4)MethanolMthis compound
Base (e.g., NaOCH3)MethanolMthis compound
Acid (e.g., H2SO4)IsopropanolIsopropyl 3-methylthiophene-2-glyoxylate

This table illustrates the expected outcomes of transesterification based on general mechanisms, as specific examples for this compound were not found in the provided search results.

Reactivity of the Thiophene Ring System

The thiophene ring is an aromatic heterocycle that can undergo a variety of reactions, with its reactivity being influenced by the existing substituents.

The thiophene ring is generally more reactive towards electrophilic substitution than benzene. byjus.commasterorganicchemistry.com The substitution pattern on this compound is directed by the electronic effects of the methyl and ethyl glyoxylate groups. The methyl group at the 3-position is an activating, ortho-para director, while the ethyl glyoxylate group at the 2-position is a deactivating, meta-director.

Given that the 2- and 3-positions are already substituted, electrophilic attack will be directed to the available 4- and 5-positions. The activating effect of the methyl group directs electrophiles to the 2- and 4-positions. The deactivating glyoxylate group at position 2 directs incoming electrophiles to the 4-position. Therefore, the combined directing effects of both substituents strongly favor electrophilic substitution at the 4-position of the thiophene ring. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. byjus.com

ReactionReagentsMajor Product
NitrationHNO3/H2SO4Ethyl 3-methyl-4-nitrothiophene-2-glyoxylate
BrominationBr2, Acetic AcidEthyl 4-bromo-3-methylthiophene-2-glyoxylate
SulfonationFuming H2SO4Ethyl 3-methyl-4-sulfonylthiophene-2-glyoxylate
Friedel-Crafts AcylationCH3COCl, AlCl3Ethyl 4-acetyl-3-methylthiophene-2-glyoxylate

This table outlines the predicted major products of electrophilic substitution reactions based on the directing effects of the existing substituents.

Nucleophilic aromatic substitution (SNAr) on a thiophene ring typically requires the presence of strong electron-withdrawing groups and a good leaving group. researchgate.netnih.gov In this compound, the ethyl glyoxylate group is electron-withdrawing, which can activate the ring towards nucleophilic attack. However, the parent molecule does not possess a suitable leaving group on the thiophene ring.

If a derivative of this compound were synthesized with a leaving group (e.g., a halogen) at an activated position (e.g., the 5-position), it could undergo nucleophilic substitution. For instance, a hypothetical 5-chloro-ethyl 3-methylthiophene-2-glyoxylate could react with nucleophiles like amines or alkoxides to displace the chloride ion. The reaction proceeds through a Meisenheimer-like intermediate. researchgate.net

The sulfur atom in the thiophene ring can be oxidized, typically with peroxy acids, to form a thiophene-1-oxide or, with stronger oxidizing agents, a thiophene-1,1-dioxide. These oxidized species are less aromatic and can participate in cycloaddition reactions. However, strong oxidation can also lead to the cleavage of the thiophene ring.

The reduction of the thiophene ring is generally challenging due to its aromatic stability. Catalytic hydrogenation using catalysts like Raney nickel can lead to desulfurization and reduction of the carbon chain to a saturated hydrocarbon. For example, exhaustive reduction of the thiophene ring in this compound would be expected to yield a linear ethyl ester. The glyoxylate functional group is also susceptible to reduction. For instance, using a reducing agent like sodium borohydride would likely reduce the ketone of the glyoxylate to a secondary alcohol, yielding ethyl 2-hydroxy-2-(3-methylthiophen-2-yl)acetate.

Advanced Reaction Types Involving this compound

This compound, as a member of the hetaryl glyoxylate class of compounds, serves as a versatile building block in organic synthesis. Its chemical behavior is dominated by the presence of two adjacent electrophilic centers: the ketone and the ester carbonyl groups. This arrangement allows it to participate in a variety of advanced chemical transformations, particularly those leading to the formation of complex heterocyclic systems.

Heterocyclization Reactions

Hetaryl glyoxylates are valuable as 1,2-bis-electrophiles, providing numerous pathways for the synthesis of functionalized heterocycles. chim.it The reactivity of this compound in these transformations allows for cyclization to occur at the ketone, the ester, or both moieties simultaneously, depending on the nature of the nucleophile and the reaction conditions. chim.it

This compound can act as a dienophile or part of a diene system in [4+2]-cycloaddition reactions, a powerful method for constructing six-membered rings. When reacting with binucleophiles, which possess two nucleophilic centers, the glyoxylate moiety provides a two-carbon electrophilic component for the cyclization.

For instance, the reaction with 1,3-binucleophiles, such as enamines or amidines, can lead to the formation of various fused heterocyclic systems. The ketone carbonyl and the ester group of the glyoxylate serve as the two electrophilic sites that the binucleophile attacks, leading to a cyclocondensation reaction. The specific outcome is highly dependent on the structure of the binucleophile and the reaction conditions employed.

Table 1: Examples of [4+2]-Cyclization Reactions with Glyoxylate Analogs

Binucleophile Resulting Heterocycle Conditions
Enamines Dihydropyran derivatives Lewis acid catalysis
Amidines Dihydropyrimidine derivatives Acid or base catalysis

Three-component reactions are highly efficient processes that allow for the construction of complex molecules from three or more reactants in a single step. This compound is an excellent substrate for such reactions due to its electrophilic nature.

A notable example is the synthesis of multi-substituted 1,3-oxazolidine derivatives. In a reaction involving anilines, ethyl glyoxalate, and epoxides, the glyoxalate acts as the carbonyl component. researchgate.net This reaction proceeds with high diastereoselectivity and enantioselectivity, demonstrating the utility of glyoxylates in asymmetric synthesis. researchgate.net Similarly, condensations involving 2-aminothiophene derivatives, aldehydes, and Meldrum's acid have been developed for the synthesis of thieno[2,3-b]pyridin-6-ones, highlighting the versatility of thiophene-based building blocks in multicomponent strategies. researchgate.net

Table 2: Three-Component Reactions Involving Ethyl Glyoxylate Analogs

Component 1 Component 2 Component 3 Product Type
Aniline Ethyl glyoxalate Epoxide 1,3-Oxazolidine researchgate.net
2-Aminothiophene Aromatic aldehyde Meldrum's acid Thieno[2,3-b]pyridin-6-one researchgate.net

Derivatives of this compound, where a nucleophilic moiety is suitably positioned on the thiophene ring or an appended group, can undergo intramolecular cyclization to form fused ring systems. These reactions are powerful tools for creating complex polycyclic aromatic compounds. For example, the intramolecular electrophilic cyclization of alkynes with disulfides has been used to generate thieno[2,3-b]quinoxaline (B1642142) structures. nih.gov While this example doesn't start with the glyoxylate, it illustrates a strategy where a functionalized thiophene undergoes cyclization.

In a hypothetical scenario, if a nucleophilic group (e.g., an amine or a hydroxyl group) were introduced at the 4-position of the thiophene ring of this compound, it could potentially attack the proximate ketone or ester carbonyl to form a five- or six-membered fused ring. The regioselectivity of such a cyclization would depend on the nature of the nucleophile and the reaction conditions.

Decarboxylative Addition Reactions to Glyoxylic Esters

Decarboxylative addition reactions represent a modern approach to carbon-carbon bond formation, where a carboxylic acid is used as a stable and readily available source of a carbanion equivalent. In the context of this compound, this reaction would involve the addition of a nucleophile, generated via decarboxylation of a suitable carboxylic acid, to the highly electrophilic ketone carbonyl group.

This transformation typically requires a catalyst, such as a transition metal complex or an organocatalyst, to facilitate both the decarboxylation step and the subsequent addition to the glyoxylate. The result is the formation of a new C-C bond at the α-position to the ester, yielding a functionalized α-hydroxy ester. This method avoids the use of pre-formed, often unstable organometallic reagents.

Mannich-Type Reactions Utilizing Glyoxylates

The Mannich reaction is a three-component condensation that forms β-amino carbonyl compounds. nih.govresearchgate.net In a variation of this classic reaction, glyoxylates can be employed as the electrophilic carbonyl component. To participate in a Mannich-type reaction, this compound would first react with an amine to form an in-situ N-acylimine or a related imine intermediate. This electrophilic imine is then intercepted by a nucleophile, such as an enolate, an indole, or another electron-rich species.

For instance, Mannich-type reactions between indoles and ethyl glyoxylate imines have been reported as an effective method for C-C bond formation. researchgate.net The reaction is catalyzed and proceeds to give products with a new stereocenter. The use of the glyoxylate provides a direct route to α-amino acid derivatives bearing the 3-methylthiophene (B123197) moiety, which are valuable structures in medicinal chemistry.

Table 3: Components in Mannich-Type Reactions with Glyoxylates

Amine Source Carbonyl Component Nucleophile Product
Primary/Secondary Amine This compound Enolizable ketone β-Amino-α-(3-methylthien-2-yl)-α-oxo-propionate
Aniline derivative This compound Indole Ethyl 2-(1H-indol-3-yl)-2-anilino-2-(3-methylthiophen-2-yl)acetate researchgate.net

Aldol (B89426) Reactions with Glyoxylates

The glyoxylate functional group in this compound serves as a potent electrophile in carbon-carbon bond-forming reactions, most notably in aldol-type condensations. While the α-ketoester itself lacks enolizable protons, it can react readily with enolates generated from other carbonyl compounds, such as ketones.

In a general sense, the thermal condensation of the ethyl hemiacetal of ethyl glyoxylate with various ketones has been shown to produce 2-hydroxy-4-keto-alkanoic esters. This reaction provides a straightforward method for attaching a hydroxyacetic ester side chain to a carbon atom adjacent to a carbonyl function. It is reasonable to expect that this compound would undergo similar reactions with ketone enolates, leading to the formation of β-hydroxy-α-ketoesters. The general mechanism involves the base-catalyzed generation of an enolate from a ketone, which then acts as a nucleophile, attacking the electrophilic ketone carbon of the glyoxylate. Subsequent protonation of the resulting alkoxide yields the aldol adduct.

For instance, the reaction of this compound with a ketone like acetone, in the presence of a suitable base, would be expected to yield ethyl 2-hydroxy-2-(3-methylthiophen-2-yl)-4-oxopentanoate. The conditions for such reactions, including the choice of base and solvent, can be tailored to control the reaction rate and minimize side reactions.

Reactant 1Reactant 2 (Ketone)BaseExpected Product
This compoundAcetoneSodium EthoxideEthyl 2-hydroxy-2-(3-methylthiophen-2-yl)-4-oxopentanoate
This compoundCyclohexanoneLithium Diisopropylamide (LDA)Ethyl 2-(1-hydroxycyclohexyl)-2-oxo-2-(3-methylthiophen-2-yl)acetate
This compoundAcetophenonePotassium tert-butoxideEthyl 2-hydroxy-2-(3-methylthiophen-2-yl)-4-oxo-4-phenylbutanoate

Metal-Catalyzed Coupling Reactions and C-H Bond Activation

The thiophene core of this compound is amenable to a variety of metal-catalyzed cross-coupling reactions and direct C-H bond functionalizations, which are powerful tools for the construction of complex molecular architectures. The presence of the methyl group at the 3-position and the glyoxylate at the 2-position directs the reactivity towards the remaining C-H bonds at the 4- and 5-positions.

Palladium-Catalyzed Cross-Coupling Reactions:

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds. While direct examples with this compound are not extensively documented, studies on related 3-methylthiophene derivatives demonstrate the feasibility of such transformations. For instance, the palladium-catalyzed Suzuki coupling of 2,5-dibromo-3-methylthiophene (B84023) with various arylboronic acids proceeds with good yields, indicating that the 3-methylthiophene scaffold is a viable substrate for these reactions. acs.org It is anticipated that a halogenated derivative of this compound, for example, ethyl 5-bromo-3-methylthiophene-2-glyoxylate, would readily participate in Suzuki couplings to introduce aryl or heteroaryl substituents at the 5-position.

Desulfinylative cross-coupling reactions also present a viable strategy. The palladium-catalyzed coupling of 3-methylthiophene-2-sulfinate with aryl halides has been reported, showcasing another avenue for functionalization at the 2-position, which, while already substituted in the title compound, illustrates the reactivity of this ring system.

Thiophene SubstrateCoupling PartnerCatalystReaction TypeProduct Type
Ethyl 5-bromo-3-methylthiophene-2-glyoxylate (Hypothetical)Arylboronic acidPd(PPh3)4Suzuki CouplingEthyl 5-aryl-3-methylthiophene-2-glyoxylate
3-Methylthiophene-2-carbonyl chlorideArylboronic acidPd(OAc)2Suzuki-type Coupling3-Methyl-2-aroylthiophene

Rhodium-Catalyzed C-H Bond Activation:

Rhodium(III)-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of C-H bonds, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. researchgate.netorganic-chemistry.orgresearchgate.netresearchgate.net These reactions often proceed with high regioselectivity, guided by directing groups within the substrate. While specific applications to this compound are yet to be widely reported, the principles of Rh(III)-catalyzed C-H activation suggest that the ester or keto carbonyl of the glyoxylate moiety could potentially act as a directing group to functionalize the C-H bond at the 3-position's methyl group or the C4-position of the thiophene ring. However, the inherent reactivity of the C5-position of the thiophene ring often dominates in electrophilic aromatic substitution-type C-H functionalizations.

Research on other aromatic systems has shown that Rh(III) catalysts can facilitate the coupling of C-H bonds with a variety of partners, including alkenes and alkynes. nih.gov The application of these methods to this compound could provide a direct route to more complex derivatives without the need for prior halogenation of the thiophene ring.

Redox-Initiated Processes

The redox chemistry of this compound is characterized by the distinct reactivity of the glyoxylate functionality and the thiophene ring. Selective transformations require careful choice of reagents and reaction conditions to avoid undesired reactions at the other functional group.

Reduction Reactions:

The α-ketoester moiety is susceptible to reduction to either an α-hydroxyester or, under more forcing conditions, to a diol. Common reducing agents like sodium borohydride (NaBH₄) are known to reduce α-keto esters to their corresponding α-hydroxy esters. researchgate.netacs.orgmasterorganicchemistry.com This transformation is generally chemoselective, leaving the ester group and the thiophene ring intact under mild conditions. researchgate.netlibretexts.org

For the reduction of this compound, treatment with NaBH₄ in a protic solvent such as methanol or ethanol would be expected to yield ethyl 2-hydroxy-2-(3-methylthiophen-2-yl)acetate. Catalytic hydrogenation, for instance using a ruthenium-based catalyst, has also been employed for the asymmetric reduction of related α-ketoesters, affording chiral α-hydroxy esters with high enantioselectivity. researchgate.net

Oxidation Reactions:

The oxidation of this compound can be more complex due to the presence of the electron-rich thiophene ring, which is itself susceptible to oxidation. However, the α-ketoester can undergo oxidative cleavage under specific conditions. For example, photo-oxidative decarboxylation of α-keto-acids and esters has been reported to proceed via electron transfer, leading to the formation of a carboxylic acid with the loss of one carbon atom. le.ac.uk

The thiophene ring can be oxidized at the sulfur atom to form a sulfoxide (B87167) or a sulfone, though this typically requires strong oxidizing agents. The choice of oxidant is therefore crucial to achieve selective transformation of the glyoxylate group without affecting the thiophene ring. Milder oxidizing agents, or specific catalytic systems, would be necessary to, for example, convert the α-ketoester into a different functionality while preserving the thiophene core. For instance, certain enzymatic or biomimetic oxidation systems could offer the required selectivity.

TransformationReagent/CatalystExpected ProductNotes
Reduction of keto groupSodium Borohydride (NaBH4)Ethyl 2-hydroxy-2-(3-methylthiophen-2-yl)acetateChemoselective for the keto group.
Asymmetric reductionH2, Ru-BINAP(R)- or (S)-Ethyl 2-hydroxy-2-(3-methylthiophen-2-yl)acetateProvides enantiomerically enriched α-hydroxyester.
Oxidative Decarboxylation (Hypothetical)Photo-oxidation3-Methylthiophene-2-carboxylic acidPotential for cleavage of the C-C bond between the carbonyls.

Mechanistic Elucidation of Reactions Involving Ethyl 3 Methylthiophene 2 Glyoxylate

Transition State Analysis in Key Transformations

Transition state analysis is a powerful tool for understanding the energy barriers and geometries of reacting molecules as they transform from reactants to products. While specific transition state analyses for reactions directly involving ethyl 3-methylthiophene-2-glyoxylate are not extensively detailed in the provided search results, the principles of such analyses can be inferred from related studies on similar heterocyclic systems.

Computational methods, such as density functional theory (DFT), are often employed to model the potential energy surface of a reaction. These calculations can identify the lowest energy pathway and characterize the structure and energy of the transition state. For instance, in reactions such as nucleophilic additions to the carbonyl groups of the glyoxylate (B1226380) moiety, transition state analysis would reveal the geometry of the approach of the nucleophile and the degree of bond formation and breaking at the highest point of the energy profile. The presence of the 3-methylthiophene (B123197) ring can influence the stereochemistry of the transition state through steric hindrance or electronic effects, thereby dictating the stereochemical outcome of the reaction.

Role of Catalysis in Directing Reactivity, Regioselectivity, and Stereoselectivity

Catalysis plays a pivotal role in controlling the outcome of chemical reactions. In the context of transformations involving this compound, catalysts can be employed to enhance reaction rates and to direct the regioselectivity and stereoselectivity of the process.

Palladium-catalyzed reactions, for example, are instrumental in the functionalization of thiophene (B33073) rings. beilstein-journals.org While the provided information primarily discusses the preparation of precursors to compounds like this compound, the principles of catalysis are directly applicable. For instance, in a palladium-catalyzed carbonylation to introduce a carboxylic acid functionality, the choice of ligands on the palladium center can influence the efficiency and selectivity of the reaction. beilstein-journals.org Similarly, in reactions where this compound acts as a substrate, chiral catalysts can be used to achieve enantioselective transformations, such as asymmetric reductions of the ketone or additions to the carbonyl group. The catalyst can create a chiral environment that favors the formation of one enantiomer over the other by stabilizing one of the diastereomeric transition states.

The regioselectivity of reactions on the thiophene ring, such as electrophilic substitution, is also heavily influenced by the directing effects of the existing substituents. The electron-donating methyl group at the 3-position and the electron-withdrawing glyoxylate group at the 2-position will direct incoming electrophiles to specific positions on the ring. Catalysts, such as Lewis acids, can further modulate this regioselectivity by coordinating to the carbonyl oxygen of the glyoxylate group, thereby altering the electronic properties of the thiophene ring.

Investigation of Reaction Intermediates

The identification and characterization of reaction intermediates are fundamental to piecing together a reaction mechanism. These transient species, which exist for a short duration between the reactant and product stages, can provide direct evidence for a proposed mechanistic pathway.

In transformations of this compound, various intermediates can be envisaged depending on the reaction type. For example, in base-catalyzed reactions, an enolate intermediate could be formed by deprotonation of a carbon alpha to one of the carbonyl groups. Spectroscopic techniques such as NMR and IR can sometimes be used to detect and characterize stable intermediates.

The provided search results highlight the importance of intermediates in the synthesis of related thiophene derivatives. For instance, the formation of a 2-thienyllithium (B1198063) species as an intermediate is discussed in the context of metal-halogen exchange reactions. beilstein-journals.org Although this example does not directly involve this compound, it underscores the common strategy of generating reactive intermediates to facilitate bond formation. In reactions involving this glyoxylate, analogous organometallic intermediates could be generated to perform further chemical modifications.

Furthermore, computational studies on related systems, such as the reaction between 2-methoxyfuran (B1219529) and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate, have successfully identified zwitterionic intermediates on the reaction pathway. mdpi.com This suggests that for certain reactions of this compound, particularly those involving polar or charged reactants, the formation of zwitterionic or other charged intermediates is a distinct possibility that warrants investigation.

Kinetic Studies of Glyoxylate Transformations

Kinetic studies, which measure the rate of a chemical reaction and how it is influenced by factors such as concentration, temperature, and catalysts, provide quantitative data to support or refute a proposed mechanism. For transformations involving this compound, kinetic experiments can reveal the order of the reaction with respect to each reactant, the activation energy, and the rate-determining step.

While specific kinetic data for reactions of this compound were not found in the provided search results, the general approach to such studies is well-established. By systematically varying the concentration of the glyoxylate, the other reactants, and any catalyst, and monitoring the rate of product formation or reactant consumption (e.g., via chromatography or spectroscopy), a rate law can be determined.

For example, in a nucleophilic addition to one of the carbonyl groups, a kinetic study could help to distinguish between a concerted mechanism and a stepwise mechanism involving a discrete intermediate. The dependence of the reaction rate on the concentration of the nucleophile and the glyoxylate would provide insights into the molecularity of the rate-determining step. The effect of temperature on the reaction rate can be used to calculate the activation parameters (enthalpy and entropy of activation), which offer further clues about the nature of the transition state.

The provided information does mention the influence of reaction time and temperature on the synthesis of related thiophene compounds, which is a practical application of kinetic principles. google.com For instance, the optimization of reaction times and temperatures is crucial for maximizing the yield of the desired product and minimizing the formation of byproducts, a process that is fundamentally governed by the kinetics of the competing reaction pathways.

Spectroscopic and Structural Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of Ethyl 3-methylthiophene-2-glyoxylate. Through a series of one-dimensional and two-dimensional experiments, the chemical environment and connectivity of each hydrogen and carbon atom can be mapped.

The ¹H and ¹³C NMR spectra provide foundational information about the electronic environment of the hydrogen and carbon atoms, respectively. The predicted chemical shifts for this compound are based on the analysis of structurally similar thiophene (B33073) derivatives and established substituent effects. nih.govresearchgate.netnih.gov

The ¹H NMR spectrum is expected to show five distinct signals corresponding to the different proton environments in the molecule. The two protons on the thiophene ring (H-4 and H-5) would appear as doublets in the aromatic region, with their coupling constant confirming their ortho relationship. The ethyl ester group would present as a quartet and a triplet, characteristic of an ethyl group coupled to each other. The methyl group attached to the thiophene ring at position 3 would appear as a singlet in the aliphatic region.

The ¹³C NMR spectrum will display nine unique resonances, one for each carbon atom in the molecule, as there are no elements of symmetry. The two carbonyl carbons of the glyoxylate (B1226380) moiety are expected at the most downfield positions. The four sp²-hybridized carbons of the thiophene ring would appear in the aromatic region, while the carbons of the ethyl and methyl groups would be found in the upfield, aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Atom Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Thiophene H-4 ~6.9 - 7.1 Doublet (d) ~5.0 - 5.5
Thiophene H-5 ~7.5 - 7.7 Doublet (d) ~5.0 - 5.5
-CH₃ (on ring) ~2.3 - 2.5 Singlet (s) N/A
-OCH₂CH₃ ~4.3 - 4.5 Quartet (q) ~7.1

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Atom Predicted Chemical Shift (δ, ppm)
C=O (Ketone) ~180 - 185
C=O (Ester) ~160 - 165
Thiophene C-2 ~140 - 145
Thiophene C-3 ~148 - 152
Thiophene C-5 ~135 - 138
Thiophene C-4 ~127 - 130
-OCH₂CH₃ ~62 - 64
-CH₃ (on ring) ~15 - 17

Correlation Spectroscopy (COSY): This homonuclear experiment establishes proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. libretexts.org For this compound, a COSY spectrum would show a critical cross-peak between the thiophene protons H-4 and H-5, confirming their adjacent positions. Another cross-peak would connect the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the ethyl group, verifying the ethyl ester fragment.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). harvard.edu This technique would be used to definitively assign each carbon atom that bears protons. For instance, it would link the thiophene H-4 and H-5 signals to their corresponding C-4 and C-5 carbon resonances, the ring methyl protons to the C-3 methyl carbon, and the ethyl group protons to their respective carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for piecing together the molecular skeleton by identifying longer-range (typically two- or three-bond) correlations between protons and carbons. harvard.edu Key HMBC correlations would include:

A correlation from the ring methyl protons (-CH₃) to the thiophene carbons C-3, C-2, and C-4, confirming its attachment point.

Correlations from the thiophene proton H-4 to carbons C-2, C-3, and C-5.

A correlation from the methylene protons (-OCH₂-) of the ethyl group to the ester carbonyl carbon, confirming the ester functionality.

Correlations from the thiophene protons to the carbonyl carbons of the glyoxylate group, firmly establishing the connection of the side chain to the thiophene ring at the C-2 position.

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural insights from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the compound's elemental formula. For this compound (C₉H₁₀O₃S), HRMS would distinguish its exact mass from other isobaric compounds (compounds with the same nominal mass but different elemental formulas).

Table 3: Predicted Exact Masses for Molecular Ions of this compound

Ion Species Elemental Formula Predicted Exact Mass (m/z)
[M]⁺ C₉H₁₀O₃S 198.0351
[M+H]⁺ C₉H₁₁O₃S 199.0429

FT-ICR MS is a specialized form of mass spectrometry that offers unparalleled mass resolution and accuracy. wiley-vch.de Its application would provide the highest level of confidence in the elemental composition determined by HRMS. Furthermore, tandem MS (MS/MS) experiments using an FT-ICR instrument can be performed to study the fragmentation pathways of the molecular ion. This analysis helps to confirm the connectivity of the different structural subunits.

A plausible fragmentation pathway for this compound would involve initial cleavages at the ester and keto groups, which are typically the most labile bonds.

Table 4: Plausible Mass Fragments of this compound in MS/MS Analysis

Proposed Fragment Ion Formula Predicted Exact Mass Plausible Origin
[M - OCH₂CH₃]⁺ C₇H₅O₂S 153.0010 Loss of the ethoxy radical from the ester
[M - COOCH₂CH₃]⁺ C₆H₅OS 125.0088 Loss of the ethyl carboxylate radical
[Thiophene-CO]⁺ C₆H₅OS 125.0088 α-cleavage at the ketone

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

IR and UV-Vis spectroscopy provide valuable information about the functional groups present in the molecule and its electronic structure, respectively. rsc.orgnist.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. The spectrum displays absorption bands at specific frequencies corresponding to the vibrational energies of different functional groups. For this compound, the IR spectrum would be dominated by strong absorptions from the two carbonyl groups.

Table 5: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3100 C-H stretch Thiophene Ring
~2980 C-H stretch (asymmetric) Aliphatic (-CH₃, -CH₂-)
~2870 C-H stretch (symmetric) Aliphatic (-CH₃, -CH₂-)
~1730-1750 C=O stretch Ester Carbonyl
~1660-1680 C=O stretch Ketone Carbonyl (conjugated)
~1500-1550 C=C stretch Thiophene Ring
~1200-1300 C-O stretch Ester

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The chromophores in this compound are the substituted thiophene ring and the conjugated α-dicarbonyl system. These systems are expected to give rise to distinct absorption bands. researchgate.net

π → π transitions:* These high-energy transitions are expected for the conjugated π-system of the thiophene ring and the glyoxylate side chain, likely resulting in a strong absorption band in the range of 250-300 nm.

n → π transitions:* These lower-energy, and typically less intense, transitions involve the non-bonding electrons on the oxygen atoms of the carbonyl groups. These may appear as a shoulder or a separate band at a longer wavelength, possibly above 300 nm.

Analysis of Molar Extinction Coefficients and Absorption Characteristics

No data available.

X-ray Crystallography for Solid-State Structure Determination

No data available.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and reactivity of organic molecules, including thiophene (B33073) derivatives. nih.govmdpi.com DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, offering a balance between computational cost and accuracy. mdpi.comjocpr.com Functionals like B3LYP are commonly paired with basis sets such as 6-311G(d,p) or 6-311++G(d,p) to optimize molecular geometries and calculate various electronic properties. nih.govnih.gov These calculations are instrumental in understanding the behavior of molecules like Ethyl 3-methylthiophene-2-glyoxylate.

DFT calculations are a reliable method for estimating thermochemical properties such as bond dissociation energies (BDE) and standard enthalpies of formation (ΔH). BDE is a critical measure of the strength of a chemical bond, and its calculation helps predict the stability of molecules and the feasibility of reaction pathways involving bond cleavage. The enthalpy of formation is a fundamental thermodynamic quantity that indicates the stability of a compound relative to its constituent elements.

CompoundExperimental ΔfH°(g) / (kJ·mol−1)
2-Thiophenecarboxaldehyde-8.0 ± 1.5
3-Thiophenecarboxaldehyde-3.1 ± 1.6
3-Methyl-2-thiophenecarboxaldehyde-51.5 ± 2.1
5-Methyl-2-thiophenecarboxaldehyde-46.3 ± 1.8
5-Ethyl-2-thiophenecarboxaldehyde-62.2 ± 1.3

This table presents experimentally derived gas-phase standard molar enthalpies of formation (ΔfH°(g)) for several thiophene derivatives, illustrating how substituent changes affect thermodynamic stability. Such data serves as a benchmark for computational predictions. Data sourced from researchgate.net.

DFT calculations are invaluable for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction products, as well as calculate the activation energies associated with different pathways. mdpi.comresearchgate.net This allows for the prediction of the most favorable reaction route and provides a theoretical validation for experimentally observed outcomes.

For thiophene derivatives, DFT has been used to study various reactions. For example, the mechanism of 1,3-dipolar cycloadditions has been extensively investigated, where calculations help clarify the regioselectivity and stereoselectivity of the reaction. mdpi.com Similarly, theoretical studies on condensation reactions involving thiophene precursors can predict whether a reaction is thermodynamically or kinetically favored. jocpr.com This predictive power is crucial in synthetic chemistry for designing efficient reaction conditions and anticipating potential side products. For this compound, DFT could be employed to model its behavior in reactions such as hydrolysis, transesterification, or reactions involving the thiophene ring, providing a detailed, atomistic understanding of the underlying mechanisms.

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.govmdpi.com

DFT calculations are routinely used to determine the energies and spatial distributions of these orbitals. researchgate.net For thiophene derivatives, the HOMO is typically delocalized over the thiophene ring, while the LUMO's character can be influenced by electron-withdrawing substituents like the glyoxylate (B1226380) group. mdpi.com From the HOMO and LUMO energies, several global reactivity descriptors can be derived, including chemical potential (μ), hardness (η), softness (S), and electrophilicity index (ω). materialsciencejournal.org

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for electrophilic and nucleophilic attack. nih.gov For this compound, the oxygen atoms of the carbonyl groups in the glyoxylate moiety are expected to be regions of high negative potential, making them susceptible to electrophilic attack.

ParameterValue (eV)Description
E(HOMO)-6.11Energy of the Highest Occupied Molecular Orbital
E(LUMO)-1.29Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.82Indicates chemical reactivity and kinetic stability
Ionization Potential (I)6.11Energy required to remove an electron
Electron Affinity (A)1.29Energy released when an electron is added
Chemical Potential (μ)-3.70Escaping tendency of an electron from a stable system
Hardness (η)2.41Resistance to change in electron distribution
Softness (S)0.21Reciprocal of hardness, indicates polarizability
Electrophilicity Index (ω)2.84Propensity to accept electrons

This interactive table displays key quantum chemical parameters calculated for a structurally similar compound, Ethyl-2-amino-4-methylthiophene-3-carboxylate, using DFT (B3LYP/6-311++G(d,p)). These descriptors provide a quantitative measure of the molecule's electronic properties and reactivity. Data adapted from nih.gov.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of conformational dynamics and intermolecular interactions. mdpi.com This is particularly useful for flexible molecules like this compound, which can adopt multiple conformations due to the rotation around single bonds, such as the C-C bond connecting the thiophene ring to the glyoxylate group.

MD simulations can explore the potential energy surface to identify low-energy, stable conformers and the energy barriers between them. This conformational analysis is crucial for understanding how the molecule's shape influences its physical properties and biological activity. Furthermore, MD simulations are widely used to study how a molecule interacts with its environment, such as a solvent or a biological receptor. nih.gov For instance, simulations can reveal the specific hydrogen bonds, van der Waals forces, and electrostatic interactions that stabilize a ligand within the binding pocket of a protein, providing insights that are essential for drug design. mdpi.comresearchgate.net Studies on similar thiophene carboxylate derivatives have used MD simulations to analyze their binding stability with protein targets, confirming that the ligand-protein complex remains stable over the simulation time. nih.gov

Quantum Chemical Studies on Thiophene Ring Formation Mechanisms

Quantum chemical methods, particularly DFT, are instrumental in elucidating the complex reaction mechanisms involved in the synthesis of heterocyclic rings like thiophene. One of the most prominent methods for synthesizing polysubstituted thiophenes is the Gewald reaction, a one-pot, multi-component reaction involving a carbonyl compound, an activated nitrile, and elemental sulfur. chemrxiv.orgorganic-chemistry.orgderpharmachemica.com

Computational studies have been performed to unravel the step-by-step mechanism of the Gewald reaction. chemrxiv.orgchemrxiv.org These studies show that the reaction typically begins with a Knoevenagel condensation, followed by the nucleophilic attack of the resulting intermediate on an activated form of sulfur. chemrxiv.orgresearchgate.net DFT calculations help to identify the key intermediates, such as polysulfides, and map out the competing pathways for their conversion and decomposition. chemrxiv.org The calculations can determine the activation barriers for crucial steps like the cyclization of the monosulfide intermediate and the final aromatization to form the stable thiophene ring. chemrxiv.org This theoretical work clarifies which steps are rate-determining and how the reaction is driven thermodynamically, providing a detailed understanding that is often inaccessible through experimental means alone. chemrxiv.org

Ethyl 3 Methylthiophene 2 Glyoxylate As a Synthetic Building Block

Precursor in the Synthesis of Functionalized Heterocycles

The inherent reactivity of the 1,2-dicarbonyl moiety in ethyl 3-methylthiophene-2-glyoxylate makes it an exceptional starting material for building various heterocyclic scaffolds. The thiophene (B33073) ring provides a stable aromatic core, while the glyoxylate (B1226380) portion offers two adjacent electrophilic centers, enabling a range of cyclization and condensation reactions.

This compound is a valuable precursor for synthesizing polyheterocyclic systems, where multiple heterocyclic rings are fused or linked together. Although the direct synthesis starts from precursors like 2-aminothiophenes, the glyoxylate moiety can be readily converted into functionalities that facilitate such constructions. For instance, derivatives of 2-aminothiophenes are known starting points for building fused systems like thieno[2,3-d]pyrimidines and thieno[2,3-b]pyridines. The strategic transformation of the glyoxylate's ketone group into an amine, followed by cyclization with appropriate reagents, opens a pathway to these complex scaffolds, which are of significant interest in medicinal chemistry.

The synthesis of fused ring systems is a prominent application of this compound. The α-ketoester group reacts readily with binucleophilic reagents to form new heterocyclic rings fused to other aromatic or heterocyclic systems.

Quinoxalines: Quinoxaline (B1680401) derivatives, known for their wide range of pharmacological activities, can be synthesized by the condensation of α-dicarbonyl compounds with o-phenylenediamines. This compound serves as the dicarbonyl component, reacting with substituted o-phenylenediamines to yield 3-(3-methylthiophen-2-yl)quinoxalin-2(1H)-ones. This reaction provides a direct and efficient route to novel quinoxaline derivatives where the thiophene moiety can be further functionalized.

Isoxazoles: Isoxazoles are another important class of heterocycles that can be accessed using this building block. The reaction of the β-ketoester functionality (or its derivatives) with hydroxylamine (B1172632) hydrochloride leads to the formation of a fused isoxazole (B147169) ring. This cyclocondensation reaction is a classic and reliable method for constructing the isoxazole core, which is a key fragment in many pharmaceutical compounds. wikipedia.orgnih.gov

The following table summarizes the synthesis of fused heterocycles from this compound.

Table 1: Synthesis of Fused Heterocycles

Target Heterocycle Reagent Resulting System
Quinoxaline o-Phenylenediamine Thiophene-substituted quinoxalinone
Isoxazole Hydroxylamine Thiophene-substituted isoxazole

Participation in Multicomponent Reactions and Cascades

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, are highly valued for their efficiency and atom economy. This compound, with its dual electrophilic centers, is an excellent substrate for such reactions. For example, MCRs involving ethyl glyoxalate, anilines, and epoxides have been developed to synthesize complex oxazolidine (B1195125) derivatives. nih.gov By analogy, this compound can participate in similar three-component reactions, leading to highly functionalized and structurally diverse molecules in a single step.

Cascade reactions, which involve a series of intramolecular transformations, can also be initiated using this building block. nih.gov The strategic design of a substrate derived from this compound can enable a cascade of cyclizations and rearrangements, providing rapid access to complex molecular architectures that would otherwise require lengthy, multi-step syntheses.

Role as a Chiral Auxiliary or Chiral Starting Material in Asymmetric Synthesis

In asymmetric synthesis, the goal is to produce a single enantiomer of a chiral molecule. This can be achieved using a chiral auxiliary—a stereogenic group temporarily incorporated into the starting material to control the stereochemical outcome of subsequent reactions. wikipedia.org

This compound can be employed in asymmetric synthesis in two primary ways:

As a Substrate with a Chiral Auxiliary: The ethyl ester portion of the molecule can be replaced with a chiral alcohol, such as Evans' oxazolidinones or 8-phenylmenthol. wikipedia.org This covalently attached chiral auxiliary directs the stereoselective reaction of the α-keto group, for instance, in nucleophilic additions or reductions, leading to a high diastereomeric excess. The auxiliary can then be cleaved to yield an enantiomerically enriched product.

As a Prochiral Substrate for Asymmetric Catalysis: The ketone of the glyoxylate moiety is prochiral, meaning it can be converted into a chiral center. Asymmetric reduction of this ketone using a chiral catalyst (e.g., a chiral borane (B79455) or a metal complex with a chiral ligand) can produce a chiral α-hydroxy ester with high enantiomeric excess. nih.govnih.govresearchgate.net Such reactions are fundamental in modern organic synthesis for creating stereogenic centers.

The table below illustrates potential strategies for asymmetric synthesis.

Table 2: Asymmetric Synthesis Strategies

Strategy Method Expected Outcome
Chiral Auxiliary Transesterification with a chiral alcohol (e.g., (S)-4-benzyl-2-oxazolidinone) followed by diastereoselective reduction. Enantiomerically enriched α-hydroxy ester after auxiliary removal.
Asymmetric Catalysis Reduction of the α-keto group using a chiral reducing agent (e.g., CBS reagent or Noyori hydrogenation). Enantiomerically enriched α-hydroxy ester.

Precursor for α-Amino Acid Derivatives

Non-proteinogenic α-amino acids are crucial components of many pharmaceuticals and bioactive molecules. The α-ketoester structure of this compound makes it an ideal precursor for the synthesis of α-amino acid derivatives bearing a 3-methylthiophene (B123197) side chain.

The most direct method for this transformation is reductive amination . In this process, the ketone group reacts with ammonia (B1221849) or a primary amine to form an intermediate imine, which is then reduced in situ to the corresponding α-amino group. Using a chiral reducing agent or a chiral amine can achieve stereocontrol, leading to the synthesis of enantiomerically pure α-amino acids. Alternatively, enzymatic transamination offers a green and highly selective method for this conversion. The resulting thiophene-containing amino acids are valuable building blocks for peptide synthesis and drug discovery. nih.govrsc.org

Advanced Applications in Chemical Research

Integration into Advanced Organic Materials (e.g., Conductive Polymers, Organic Electronics)

The thiophene (B33073) core of Ethyl 3-methylthiophene-2-glyoxylate is a fundamental building block in the development of advanced organic materials, particularly conductive polymers and organic semiconductors. Thiophene-based polymers are known for their excellent electronic properties, making them suitable for a wide range of applications in organic electronics.

Thiophene derivatives are extensively used in organic electronics due to their low oxidation potential and the ability to create chromophores that absorb light across the visible spectrum. researchgate.net The synthesis of conductive polymers often involves the polymerization of thiophene monomers. frontiersin.org Poly(3,4-ethylenedioxythiophene), commonly known as PEDOT, is a prominent example of a thiophene-based conductive polymer valued for its high conductivity, stability, and transparency. frontiersin.orgresearchgate.net

While direct integration of this compound into these polymers is not yet widely documented, its structural similarity to other thiophene monomers suggests its potential as a precursor. The glyoxylate (B1226380) group could be chemically modified to facilitate polymerization or to fine-tune the electronic properties of the resulting material. The development of new thiophene-based structures is a continuous effort to enhance the physical, chemical, and optical properties of these materials for specific applications. nih.gov

In the realm of organic semiconductors, thiophene-containing molecules are investigated for their charge transport capabilities. The design of novel thiophene derivatives is a key strategy for improving the performance of organic electronic devices. mdpi.com

Table 1: Thiophene Derivatives in Organic Electronics

Application Area Key Properties of Thiophene Derivatives
Conductive Polymers High conductivity, stability, transparency. frontiersin.orgresearchgate.net
Organic Semiconductors Tunable electronic properties, charge transport. mdpi.com
Organic Electronics Low oxidation potential, broad light absorption. researchgate.net

Catalytic Applications (e.g., as a ligand component or precursor to catalytic species)

Thiophene derivatives have shown significant promise in the field of catalysis, acting as ligands for metal complexes that drive various chemical transformations. The sulfur atom in the thiophene ring can coordinate with metal centers, influencing the catalytic activity and selectivity of the complex.

For instance, thiophene-based ligands have been utilized in the development of catalysts for cross-coupling reactions, which are fundamental in organic synthesis. The electronic properties of the thiophene ring can be modified to tune the performance of the catalyst. While specific catalytic applications of this compound are not extensively reported, its structural features suggest its potential as a ligand component. A related compound, ethyl thiophene-2-glyoxylate, is noted for its use as a catalyst in chemical synthesis. fishersci.com

Research has shown that thiophene derivatives can act as ligands for highly luminescent and stable nanocrystals, indicating their ability to passivate surface defects and enhance material properties. frontiersin.org This suggests that this compound could potentially be used to create novel catalytic species with tailored functionalities. The design and synthesis of thiophene-based ligands is an active area of research for creating new catalysts with improved performance. nih.gov

Table 2: Potential Catalytic Roles of Thiophene Glyoxylates

Potential Role Influencing Factors
Ligand for Metal Catalysts Coordination of sulfur atom with metal center. frontiersin.org
Precursor to Catalytic Species Chemical modification of the glyoxylate group.
Homogeneous Catalyst Use in Friedel-Crafts and other organic reactions.

Photoinitiator Research in Polymerization (general glyoxylate role)

The glyoxylate functional group is of significant interest in the field of polymer chemistry, particularly in the development of photoinitiators for polymerization processes. Photoinitiators are compounds that, upon absorption of light, generate reactive species that initiate polymerization. Glyoxylate derivatives have emerged as a promising class of Type I photoinitiators, which can act as single-component systems to simplify the composition of photocurable resins. mdpi.com

Upon exposure to light, glyoxylates can undergo cleavage to produce initiating radicals. researchgate.net This property is being explored for various applications, including 3D printing and the creation of specialized coatings. nih.gov Research has focused on designing novel glyoxylate derivatives with enhanced efficiency and absorption in the visible light spectrum. mdpi.com For example, carbazole-based ethyl glyoxylate derivatives have been shown to have excellent photoinitiation abilities for free radical polymerization. nih.gov

The general mechanism for radical generation by glyoxylates involves the photocleavage of the bond between the two carbonyl groups. researchgate.net The efficiency of this process can be influenced by the substituents on the glyoxylate molecule. While research has explored a variety of glyoxylate structures, the thiophene-containing glyoxylate structure of this compound presents an interesting candidate for future studies in this area. The combination of the photoactive glyoxylate group with the electronically versatile thiophene ring could lead to the development of novel photoinitiators with unique properties.

Table 3: Characteristics of Glyoxylate-Based Photoinitiators

Feature Description
Mechanism Type I photoinitiators that undergo homolytic cleavage to form radicals. mdpi.com
Advantages Can act as single-component systems, simplifying resin composition. mdpi.com
Applications 3D printing, coatings, and other photopolymerization processes. nih.gov
Research Focus Development of derivatives with improved efficiency and visible light absorption. mdpi.com

Future Directions and Emerging Research Areas

Development of Novel and Sustainable Synthetic Methodologies Utilizing Ethyl 3-methylthiophene-2-glyoxylate

The imperative for green chemistry is driving the development of new synthetic methods that are both efficient and environmentally benign. For this compound, this involves moving beyond traditional synthesis in favor of more sustainable alternatives.

Metal-Free Catalysis: To circumvent the toxicity and cost associated with heavy metal catalysts, research is shifting towards metal-free synthetic routes. nih.gov This includes organocatalysis and the use of elemental sulfur sources under controlled conditions to build upon the thiophene (B33073) core. nih.gov

Photocatalysis and Biocatalysis: The use of light (photocatalysis) or enzymes (biocatalysis) to drive reactions involving thiophene glyoxylates represents a frontier in sustainable synthesis. Thiophene-based conjugated polymers are being explored as heterogeneous photocatalysts, offering recyclable and efficient systems for various organic transformations. acs.orgrsc.org These methods promise high selectivity under mild reaction conditions, aligning with the principles of green chemistry.

Sustainable MethodologyKey AdvantagesPotential Application for this compound
Multicomponent ReactionsReduced waste, fewer synthetic steps, increased efficiency. nih.govRapid synthesis of complex heterocyclic libraries.
Metal-Free CatalysisMinimized metal toxicity, lower cost, greener processes. nih.govFunctionalization of the thiophene ring without metal contaminants.
PhotocatalysisUse of renewable energy (light), mild reaction conditions. acs.orgDriving selective C-H functionalization or cycloaddition reactions.
BiocatalysisHigh selectivity, operation in aqueous media, biodegradable catalysts.Enantioselective transformations of the glyoxylate (B1226380) group.

Exploration of Unconventional Reactivity Patterns and Selectivity Control

Investigating the untapped reactivity of this compound is crucial for expanding its synthetic utility. This involves exploring reactions beyond conventional transformations and achieving precise control over reaction outcomes.

C-H Bond Activation: Direct functionalization of the C-H bonds on the thiophene ring is a powerful, atom-economical strategy. mdpi.com Future work will focus on developing catalysts that can selectively activate the C4 or C5 positions of the 3-methylthiophene (B123197) core, allowing for the introduction of diverse functional groups without pre-functionalized starting materials. acs.orgacs.orgmdpi.com The use of removable or switchable directing groups could offer precise regiochemical control. acs.orgnih.gov

Asymmetric Catalysis: The development of chiral catalysts for the asymmetric transformation of this compound is a significant area of interest. This includes enantioselective additions to the ketone of the glyoxylate moiety to create chiral centers, which is vital for pharmaceutical applications. nih.govrsc.org Catalytic asymmetric dearomatization of the thiophene ring itself is an emerging strategy to generate complex, three-dimensional chiral spiranes. nih.govrsc.org

Cycloaddition Reactions: While the aromaticity of thiophene makes it a reluctant participant in cycloaddition reactions, future research may explore its reactivity under forcing conditions or through temporary dearomatization. researchtrends.net Oxidation of the thiophene sulfur to a sulfoxide (B87167) can lower the aromatic stabilization energy, facilitating Diels-Alder type reactions to build complex polycyclic systems. researchtrends.nettandfonline.com

Advanced Mechanistic Investigations with Real-time Spectroscopic Techniques

A profound understanding of reaction mechanisms is essential for optimizing existing transformations and discovering new ones. The application of advanced spectroscopic techniques allows for the real-time observation of reactive intermediates and transition states.

Operando Spectroscopy: This powerful methodology involves analyzing a catalytic reaction as it happens, under true operating conditions. wikipedia.orgnumberanalytics.com By coupling techniques like Raman, infrared (IR), or UV-vis spectroscopy with simultaneous measurement of reaction kinetics, researchers can establish direct structure-reactivity relationships. chemcatbio.orgcatalysis.blog This approach can be used to identify the active catalytic species and key intermediates in reactions involving this compound.

In-Situ Monitoring: For highly reactive processes, such as those involving organometallic reagents for thiophene functionalization, in-situ monitoring is critical for safety and control. hzdr.de Techniques like in-situ FTIR spectroscopy can track the concentration of reactants and products in real-time, providing crucial data to understand reaction onset, progression, and completion. mt.com This level of process understanding is vital for preventing runaway reactions and optimizing yields. hzdr.de

Spectroscopic TechniqueInformation GainedRelevance to this compound
Operando Raman/IRReal-time structural changes of catalyst and substrates. wikipedia.orgnumberanalytics.comIdentifying intermediates in C-H activation or catalytic cycles.
In-Situ FTIRReal-time concentration profiles of reactants and products. mt.comMonitoring the progress of Grignard additions or other fast reactions.
X-ray Absorption SpectroscopyOxidation state and coordination environment of metal catalysts. chemcatbio.orgElucidating the mechanism of metal-catalyzed cross-coupling reactions.

Integration with Flow Chemistry and Automated Synthesis Platforms

The shift from traditional batch processing to continuous flow chemistry offers numerous advantages in terms of safety, efficiency, and scalability. Microreactors, with their small channel dimensions, provide superior heat and mass transfer, leading to better reaction control and often higher yields. acs.orgwikipedia.orgchimia.ch

The integration of this compound into flow chemistry platforms will enable:

Enhanced Safety: Conducting highly exothermic or hazardous reactions in microreactors minimizes the reaction volume at any given time, significantly improving safety. acs.org

Improved Selectivity: Precise temperature control in flow reactors can suppress the formation of side products, leading to higher selectivity. chimia.ch

Automated Optimization: Automated synthesis platforms can rapidly screen a wide range of reaction conditions (temperature, pressure, catalyst loading, residence time) to quickly identify optimal parameters for reactions involving this compound.

Scalability: Scaling up production in flow chemistry is achieved by running the system for a longer duration or by "numbering up" (using multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. wikipedia.org

Computational Design of Novel Thiophene-Glyoxylate Derivatives for Targeted Reactivity

Computational chemistry provides powerful predictive tools to guide synthetic efforts, saving significant time and resources. By modeling molecules and reactions in silico, researchers can design novel derivatives of this compound with tailored properties.

Density Functional Theory (DFT): DFT calculations can predict the geometric and electronic structures of thiophene-glyoxylate derivatives. researchgate.net This allows for the estimation of reactivity, the exploration of reaction pathways, and the calculation of potential energy surfaces to understand reaction mechanisms. acs.orgresearchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity or chemical reactivity. researchgate.netnih.gov These models can be used to virtually screen libraries of novel thiophene-glyoxylate derivatives to identify candidates with desired properties (e.g., high reactivity in a specific transformation or potent biological activity) before committing to their synthesis. nih.govnih.gov This rational, computer-aided design approach accelerates the discovery of new functional molecules. nih.gov

Q & A

Basic: What are the standard synthetic routes for Ethyl 3-methylthiophene-2-glyoxylate, and what catalysts/solvents are typically employed?

Answer:
The compound is synthesized via Friedel-Crafts acylation or esterification of thiophene derivatives. A common method involves reacting 3-methylthiophene-2-carboxylic acid with ethyl chlorooxoacetate in anhydrous dichloromethane, using Lewis acids like AlCl₃ or FeCl₃ as catalysts. Solvent choice (e.g., DCM, THF) impacts reaction kinetics and yield due to polarity effects. Post-synthesis, the product is purified via column chromatography (silica gel, hexane/ethyl acetate eluent) and characterized by NMR and IR .

Basic: Which spectroscopic techniques are essential for characterizing this compound, and what key signals should researchers prioritize?

Answer:

  • ¹H/¹³C NMR : Focus on the thiophene ring protons (δ 6.8–7.5 ppm) and the glyoxylate ester group (δ 4.3–4.5 ppm for -OCH₂CH₃; δ 160–170 ppm for carbonyl carbons).
  • IR : Confirm ester C=O (~1740 cm⁻¹) and thiophene C-S (~670 cm⁻¹) stretches.
  • Mass Spectrometry : Look for molecular ion peaks (e.g., [M+H]⁺) matching the molecular weight.
    Consistency with literature data is critical; discrepancies may indicate impurities or isomerization .

Advanced: How can researchers optimize reaction yields when synthesizing this compound, particularly when facing low conversion rates?

Answer:

  • Catalyst Screening : Test alternative Lewis acids (e.g., ZnCl₂ or BF₃·Et₂O) to improve electrophilic acylation efficiency.
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates, but ensure compatibility with moisture-sensitive catalysts.
  • Temperature Control : Gradual addition of reagents at 0–5°C minimizes side reactions (e.g., polymerization of thiophene).
  • In Situ Monitoring : Employ TLC or GC-MS to track reaction progress and adjust stoichiometry dynamically .

Advanced: How should researchers resolve contradictions between experimental spectral data and theoretical/DFT-calculated spectra?

Answer:

  • Recheck Assignments : Misassignment of NMR signals (e.g., overlapping peaks) is common. Use 2D NMR (HSQC, HMBC) to verify connectivity.
  • Conformational Analysis : DFT calculations often assume idealized geometries; compare experimental vs. computed coupling constants (³JHH) for rotameric equilibria.
  • Crystallographic Validation : Single-crystal X-ray diffraction (using SHELX programs) provides definitive structural data to reconcile discrepancies .

Advanced: What strategies are recommended for analyzing the molecular structure of this compound using X-ray crystallography, especially with low-resolution data?

Answer:

  • Data Collection : Use high-intensity synchrotron radiation to enhance weak diffraction signals.
  • Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals or partial occupancy modeling.
  • Validation Tools : Check R-factors, electron density maps, and PLATON’s ADDSYM to detect missed symmetry or disorder.
  • Complementary Techniques : Pair crystallography with solid-state NMR to validate hydrogen bonding or π-stacking interactions .

Advanced: How can researchers address purity challenges in this compound, particularly when HPLC/MS reveals trace impurities?

Answer:

  • Gradient Elution HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) gradients to separate polar byproducts.
  • Prep-Scale Purification : Employ flash chromatography with optimized solvent ratios or recrystallization in ethanol/water.
  • Mass-Directed Isolation : Couple LC with fraction collection to isolate impurities for structural identification via high-resolution MS/MS .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to mitigate inhalation risks from volatile solvents (e.g., DCM).
  • Storage : Keep in amber bottles under inert gas (N₂/Ar) at 4°C to prevent ester hydrolysis or photodegradation .

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